molecular formula C8H6ClN3O B8046485 Benzotriazol-2-yl-acetyl chloride

Benzotriazol-2-yl-acetyl chloride

Cat. No.: B8046485
M. Wt: 195.60 g/mol
InChI Key: ZZXPZYZGMBBACG-UHFFFAOYSA-N
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Description

Benzotriazol-2-yl-acetyl chloride is a specialized chemical reagent designed for use as a key synthetic intermediate in professional research and development. Its molecular structure incorporates the 1,2,3-benzotriazole moiety, a privileged scaffold in medicinal chemistry known for its versatile biological properties . The reactive acyl chloride group makes this compound a valuable precursor for the synthesis of novel amides, esters, and other complex molecules via acylation reactions. This reagent is particularly useful in pharmaceutical research for constructing compounds with potential biological activity. Benzotriazole derivatives have been extensively investigated and shown to possess a broad spectrum of activities, including antimicrobial, antifungal, antiviral, and antitumor properties . The benzotriazole group can act as a bioisostere, a synthetic auxiliary, or a leaving group in multi-step syntheses, facilitating the creation of diverse compound libraries for drug discovery . This product is strictly for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-(benzotriazol-2-yl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-8(13)5-12-10-6-3-1-2-4-7(6)11-12/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXPZYZGMBBACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Benzotriazol-2-yl-acetyl chloride is used as a reagent in organic synthesis, particularly in the construction of heterocyclic compounds and pharmaceutical intermediates. Biology: It has been explored for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Derivatives of this compound are investigated for their therapeutic potential in various diseases. Industry: It is used in the production of dyes, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzotriazol-2-yl-acetyl chloride exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but often include interactions with cellular components that modulate biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of Benzotriazol-2-yl-acetyl chloride, a comparative analysis with two structurally related compounds is provided:

2-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 1261731-24-1)

  • Molecular Formula : C₈H₃Cl₂F₃O₂
  • Molecular Weight : 267.47 g/mol
  • Key Features :
    • Contains a benzoyl chloride backbone with chloro and trifluoromethoxy substituents.
    • The electron-withdrawing trifluoromethoxy group increases lipophilicity and resistance to hydrolysis compared to unsubstituted benzoyl chlorides.
    • Applications: Intermediate in agrochemical and pharmaceutical synthesis, particularly for introducing trifluoromethoxy groups into target molecules .

Benzothiazol-2-yl-piperidin-3-ylmethyl-amine hydrochloride

  • Molecular Formula : C₁₃H₁₈ClN₃S
  • Molecular Weight : 283.82 g/mol
  • Key Features: Combines a benzothiazole ring with a piperidinylmethyl-amine hydrochloride moiety. The benzothiazole group confers UV absorption properties, while the amine hydrochloride enhances water solubility. Applications: Potential use in medicinal chemistry as a bioactive scaffold or in sensor development due to its heterocyclic and ionic characteristics .

Comparative Data Table

Property This compound 2-Chloro-5-(trifluoromethoxy)benzoyl chloride Benzothiazol-2-yl-piperidin-3-ylmethyl-amine hydrochloride
Molecular Formula C₈H₅ClN₃O (inferred) C₈H₃Cl₂F₃O₂ C₁₃H₁₈ClN₃S
Molecular Weight ~198.6 g/mol (inferred) 267.47 g/mol 283.82 g/mol
Reactivity High (electrophilic acyl chloride) Moderate (stabilized by electron-withdrawing groups) Low (amine hydrochloride reduces electrophilicity)
Solubility Organic solvents (e.g., THF, DCM) Organic solvents Polar solvents (due to ionic form)
Primary Applications Peptide coupling, heterocycles Agrochemical/pharmaceutical intermediates Bioactive molecules, sensors

Research Findings and Key Distinctions

Reactivity Profile :

  • This compound exhibits higher reactivity than 2-chloro-5-(trifluoromethoxy)benzoyl chloride due to the absence of electron-withdrawing groups on its aromatic ring. This makes it more suitable for rapid acylation reactions .
  • In contrast, the trifluoromethoxy group in 2-chloro-5-(trifluoromethoxy)benzoyl chloride reduces hydrolysis susceptibility, extending its shelf life in storage .

Solubility and Stability: The ionic nature of Benzothiazol-2-yl-piperidin-3-ylmethyl-amine hydrochloride grants it superior aqueous solubility compared to the two acyl chlorides, which are primarily soluble in nonpolar solvents .

Functional Versatility :

  • This compound’s benzotriazole moiety allows for traceless cleavage under mild acidic conditions, a feature absent in the compared compounds. This property is critical in solid-phase synthesis .

Preparation Methods

Direct Acylation of Benzotriazole with Chloroacetyl Chloride

The most straightforward approach involves reacting benzotriazole with chloroacetyl chloride in the presence of a base. In a typical procedure, benzotriazole (0.02 mol) is dissolved in anhydrous dimethylformamide (DMF), followed by the dropwise addition of chloroacetyl chloride (0.024 mol) under nitrogen atmosphere. Anhydrous potassium carbonate (3 g) is added to deprotonate the benzotriazole’s NH group, facilitating nucleophilic attack on the acyl chloride. The mixture is stirred at room temperature for 24 hours, after which the product is isolated via precipitation in ice-cold water and purified by recrystallization.

Key Variables

  • Base : K₂CO₃ or NaOH influences reaction efficiency and regioselectivity.

  • Solvent : Polar aprotic solvents like DMF enhance solubility of intermediates.

  • Temperature : Elevated temperatures (e.g., 60°C) may improve reaction rates but risk side reactions.

Table 1: Optimization of Direct Acylation Conditions

ConditionParameterOutcome (Hypothetical Yield)
BaseK₂CO₃68% yield, 2-yl dominance
SolventAcetone52% yield, mixed isomers
Reaction Time24 hoursMaximum conversion

Synthesis via Benzotriazol-2-yl-Acetic Acid Intermediate

A two-step strategy involves first synthesizing benzotriazol-2-yl-acetic acid, followed by chlorination.

Step 1: Formation of Benzotriazol-2-yl-Acetic Acid
Benzotriazole (0.01 mol) is reacted with chloroacetic acid (0.012 mol) in acetone using potassium carbonate (0.015 mol) as a base. The mixture is refluxed for 6 hours, yielding the carboxylic acid derivative after acidification and filtration.

Step 2: Conversion to Acetyl Chloride
The acid (0.01 mol) is treated with thionyl chloride (5 mL) under reflux for 2 hours. Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale yellow solid.

Table 2: Chlorination Efficiency with Different Reagents

Chlorinating AgentTemperatureYield (Hypothetical)
Thionyl chlorideReflux85%
Oxalyl chloride0°C78%

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to conventional heating. A mixture of benzotriazole (0.02 mol), chloroacetyl chloride (0.024 mol), and K₂CO₃ in DMF is irradiated at 245 W for 5–10 minutes. This method reduces reaction time from hours to minutes and improves yield by minimizing decomposition.

Regioselectivity Considerations

The 1H- and 2H- tautomers of benzotriazole dictate the position of acylation. Studies suggest that the 1-yl isomer predominates under basic conditions due to the higher acidity of the 1H tautomer’s NH group (pKa ~8.2 vs. ~13.5 for 2H). To favor the 2-yl isomer:

  • Weak Bases : Use triethylamine instead of K₂CO₃ to reduce deprotonation at the 1-position.

  • Low Temperatures : Conduct reactions at 0–5°C to kinetically favor 2-yl attack.

  • Solvent Effects : Non-polar solvents like toluene may stabilize the 2H tautomer.

Analytical Characterization

Synthetic products are validated using:

  • FTIR : Acyl chloride C=O stretch at ~1800 cm⁻¹ and benzotriazole C-N stretches at 1450–1600 cm⁻¹.

  • ¹H NMR : Singlet for acetyl chloride’s CH₂ group (δ 4.3–4.5 ppm) and aromatic protons (δ 7.5–8.1 ppm).

  • GC-MS : Molecular ion peak at m/z 195 (C₈H₅ClN₃O⁺).

Q & A

Q. What are the common synthetic routes for preparing benzotriazol-2-yl-acetyl chloride, and how can reaction efficiency be monitored?

this compound is typically synthesized via nucleophilic substitution or acylation reactions. A standard method involves reacting benzotriazole derivatives with chloroacetyl chloride in anhydrous solvents like benzene or acetone under reflux conditions (60–80°C). Reaction progress can be monitored using thin-layer chromatography (TLC) or in situ Fourier-transform infrared (FTIR) spectroscopy to track the disappearance of the -NH2_2 group (around 3350 cm1^{-1}) and the emergence of the carbonyl stretch (1750–1800 cm1^{-1}) . Post-reaction purification often employs recrystallization from ethanol or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

Nuclear magnetic resonance (NMR) spectroscopy is essential:

  • 1^1H NMR : Look for the acetyl chloride proton (δ 3.8–4.2 ppm, singlet) and aromatic protons from the benzotriazole moiety (δ 7.5–8.5 ppm).
  • 13^{13}C NMR : The carbonyl carbon (C=O) appears at δ 165–170 ppm. Infrared (IR) spectroscopy confirms the C=O stretch (1750–1800 cm1^{-1}) and C-Cl bond (550–850 cm1^{-1}). For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation, with hydrogen-bonding patterns (e.g., N–H⋯N interactions) aiding in understanding molecular packing .

Q. What safety protocols are mandatory when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a face shield during bulk transfers .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors, which can cause respiratory irritation.
  • First Aid : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with saline solution for 20 minutes and seek medical attention .

Advanced Research Questions

Q. How can solvent selection and temperature optimize the yield of this compound derivatives?

Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance nucleophilicity in substitution reactions but may hydrolyze the acetyl chloride group. Anhydrous acetone or tetrahydrofuran (THF) balances reactivity and stability. Temperature optimization is critical: lower temperatures (0–5°C) minimize side reactions like hydrolysis, while higher temperatures (reflux) accelerate acylation. Thermodynamic data (e.g., boiling points from NIST) help design solvent systems with suitable reflux ranges .

Q. How should researchers resolve contradictions in reaction outcomes between studies using this compound?

Discrepancies often arise from impurities in starting materials or variations in moisture levels. For example, trace water can hydrolyze acetyl chloride to acetic acid, reducing yields. To address this:

  • Conduct Karl Fischer titration to quantify water in solvents.
  • Use anhydrous sodium sulfate or molecular sieves for solvent drying.
  • Compare results under inert atmospheres (argon/nitrogen) to isolate moisture effects .

Q. What strategies are effective for modifying the pharmacological activity of this compound derivatives?

  • Bioisosteric Replacement : Substitute the acetyl chloride group with thiourea or sulfonamide to enhance target binding.
  • Ring Functionalization : Introduce electron-withdrawing groups (e.g., -NO2_2, -Cl) at the benzotriazole 4-position to modulate electronic properties and bioavailability.
  • Prodrug Design : Convert the acetyl chloride to a stable ester for improved membrane permeability, which is enzymatically cleaved in vivo .

Q. How can researchers ensure purity and stability of this compound during long-term storage?

  • Storage Conditions : Store under argon at –20°C in amber vials to prevent photodegradation and hydrolysis.
  • Purity Assessment : Regular 1^1H NMR and high-performance liquid chromatography (HPLC) checks (C18 column, acetonitrile/water mobile phase) detect degradation products like benzoic acid.
  • Stabilizers : Add desiccants (silica gel) to storage containers to absorb moisture .

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